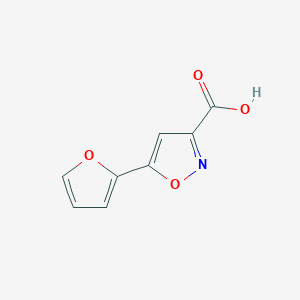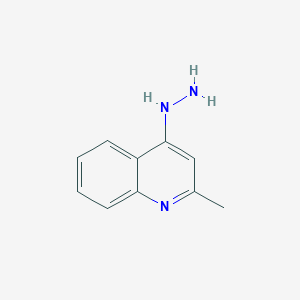
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid is a derivative of 1H-1,2,4-triazole, a heterocyclic compound that has garnered interest due to its potential biological activities and applications in various fields. The compound features a triazole ring substituted with methyl groups and a propanoic acid moiety, which may contribute to its chemical reactivity and biological properties.
Synthesis Analysis
The synthesis of triazole derivatives typically involves the cyclization of thiosemicarbazides or the reaction of azides with nitriles or alkenes. In the case of 3,3-dimethyl analogs, the synthesis has been reported to involve the dimethylation of the 3-position, which has been shown to significantly improve antifungal activities against strains like Candida albicans and Aspergillus fumigatus . Although the exact synthesis of this compound is not detailed in the provided papers, similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of triazole derivatives is often characterized using spectroscopic methods such as FT-IR, FT-Raman, and NMR, as well as X-ray crystallography. These techniques provide information on the molecular conformation, vibrational frequencies, and electronic properties of the compound. For example, the molecular structure and vibrational frequencies of a related triazole compound were investigated using Gaussian09 software, and the stability of the molecule was analyzed using NBO analysis . Single-crystal X-ray diffraction has been used to confirm the structure of another triazole derivative .
Chemical Reactions Analysis
Triazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The triazole ring can engage in hydrogen bonding and other non-covalent interactions, which can influence the reactivity and association modes of the compounds. For instance, the carboxylic group in triazole derivatives is known to adopt an anti conformation and is involved in intramolecular hydrogen bonding . The reactivity of triazole compounds can also be studied through their molecular electrostatic potential, which provides insights into sites of nucleophilic and electrophilic attack .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like methyl groups can affect these properties. For example, the dimethylation at the 3-position of triazole derivatives has been shown to enhance antifungal activity, which could be attributed to changes in the physical and chemical properties of the molecule . Theoretical calculations, such as HOMO and LUMO analysis, can predict the electronic properties and reactivity of these compounds .
Scientific Research Applications
Synthesis and Antioxidant Properties
Research by Dovbnya et al. (2022) focused on synthesizing various triazole compounds, including those related to 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid, and evaluating their antioxidant properties. They developed preparative methods for synthesizing these compounds, confirming their structures through physical-chemical methods and assessing their in vitro antioxidant activity (Dovbnya, Kaplaushenko, Frolova, & Pruglo, 2022).
Structural Characterization
The work of Yan Shuang-hu (2014) involved synthesizing and characterizing structures related to this compound. Their study included reactions like condensation, chlorination, and esterification, and used methods like IR, NMR, and X-ray diffraction for structural confirmation (Yan Shuang-hu, 2014).
Derivatives Synthesis
Vereshchagina et al. (1969) researched the synthesis of 1, 2, 4-triazole-3, 5-dicarboxylic acid derivatives, starting from 3,5-dimethyl-1,2,4-triazole. Their process involved acid hydrolysis and esterification, yielding compounds like 3-carbamido-5-carbomethoxy-1,2,4-triazole, and they used modern physical-chemical methods for structural confirmation (Vereshchagina, Lopyrev, Pevzner, & Kogan, 1969).
Potential pH Measurement in Biological Media
Jones et al. (1996) explored the synthesis of trifluoromethylazoles, including compounds structurally related to this compound. Their study highlighted the potential use of these compounds in measuring pH in biological media through 19F NMR spectroscopy, indicating their utility in scientific research (Jones, Branch, Thompson, & Threadgill, 1996).
Safety and Hazards
properties
IUPAC Name |
3-(3,5-dimethyl-1,2,4-triazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-5-8-6(2)10(9-5)4-3-7(11)12/h3-4H2,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQPXXPPGJVSJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360264 |
Source


|
| Record name | 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
842971-05-5 |
Source


|
| Record name | 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Methyl-benzylsulfanyl)-[1,2,4]thiadiazol-5-ylamine](/img/structure/B1299316.png)

![1-[2-(4-Chloro-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1299325.png)

![5-[2-(4-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1299328.png)
![5-[2-(2-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1299329.png)
![5-[2-(4-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1299330.png)




![2-Amino-4-[(trifluoromethyl)sulfonyl]phenylamine](/img/structure/B1299341.png)

